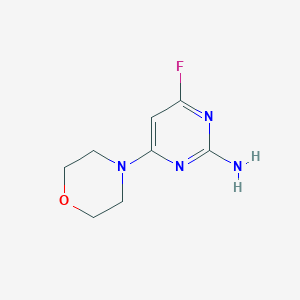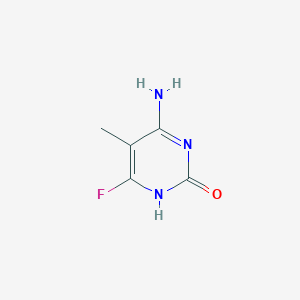![molecular formula C20H26N4O5 B398342 2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE CAS No. 378779-76-1](/img/structure/B398342.png)
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a diethylamino group, a benzoate ester, and a diazinane ring. Its chemical properties make it a valuable substance for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with diethylamine to form the diethylaminoethyl ester. This intermediate is then reacted with 1,3-dimethyl-2,4,6-trioxo-1,3-diazinane to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized compounds with diverse properties.
科学研究应用
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials with specific chemical properties.
作用机制
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Procaine: A local anesthetic with a similar benzoate ester structure.
Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in visible light systems.
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: A phosphazene base used in nucleophilic ring-opening reactions.
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-{[(1,3-DIMETHYL-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE)METHYL]AMINO}BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
378779-76-1 |
|---|---|
分子式 |
C20H26N4O5 |
分子量 |
402.4g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 4-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzoate |
InChI |
InChI=1S/C20H26N4O5/c1-5-24(6-2)11-12-29-19(27)14-7-9-15(10-8-14)21-13-16-17(25)22(3)20(28)23(4)18(16)26/h7-10,13,25H,5-6,11-12H2,1-4H3 |
InChI 键 |
XVKARUDZIKRJDX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(C(=O)N(C2=O)C)C)O |
规范 SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(C(=O)N(C2=O)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


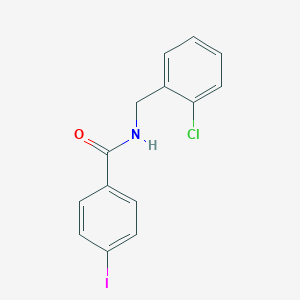
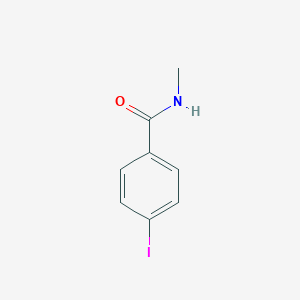
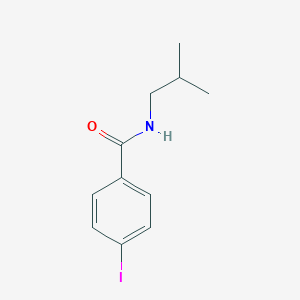
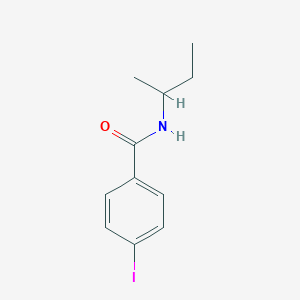
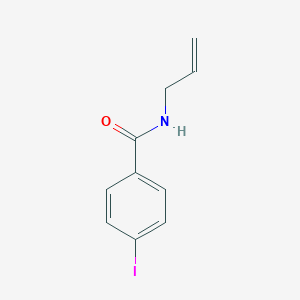
![N-[3-(dimethylamino)propyl]-4-iodobenzamide](/img/structure/B398266.png)
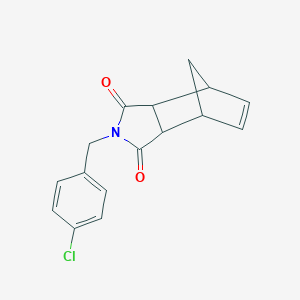
![N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B398269.png)
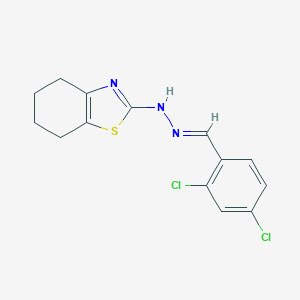
![17-(4-Methoxybenzyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B398271.png)
![4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-one [1-(4-chlorophenyl)ethylidene]hydrazone](/img/structure/B398272.png)
![[3-(2-Aminoethyl)-1-adamantyl]methylamine](/img/structure/B398277.png)
